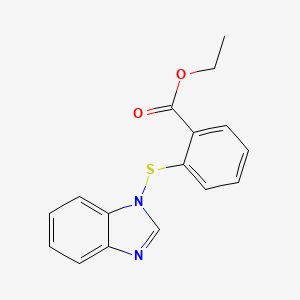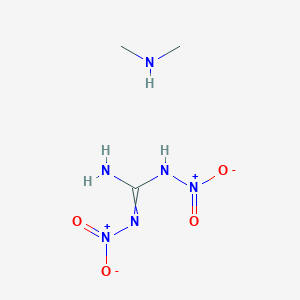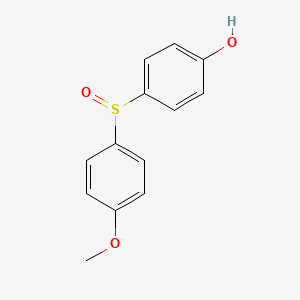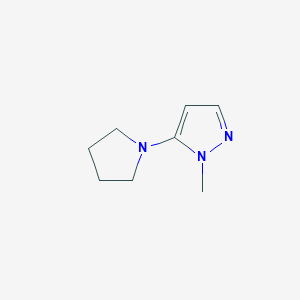
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene is an organic compound with the molecular formula C20H28F2. This compound is characterized by the presence of fluorine atoms on both the phenyl and naphthalene rings, as well as an ethylcyclohexyl group. It is a white to off-white crystalline powder with a melting point of 51.0 to 54.0 °C and a predicted boiling point of 372.0 ± 35.0 °C .
Méthodes De Préparation
The synthesis of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves several steps, typically starting with the preparation of the 3,4-difluorophenyl precursor. This precursor is then subjected to a series of reactions to introduce the ethylcyclohexyl and fluoronaphthalene groups. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms to the phenyl ring.
Cyclization: Formation of the naphthalene ring.
Alkylation: Addition of the ethylcyclohexyl group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene can be compared with other similar compounds, such as:
3,4-Difluoro-4’-(4-ethylcyclohexyl)biphenyl: Similar in structure but lacks the naphthalene ring.
4’-[2-(3,4-Difluoro-phenyl)-ethyl]-4-propyl-bicyclohexyl: Contains a propyl group instead of an ethyl group and lacks the naphthalene ring.
The uniqueness of this compound lies in its combination of fluorine atoms, ethylcyclohexyl group, and naphthalene ring, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
863914-75-4 |
|---|---|
Formule moléculaire |
C24H23F3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-(3,4-difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C24H23F3/c1-2-15-3-5-16(6-4-15)17-7-10-20-18(13-17)8-11-21(24(20)27)19-9-12-22(25)23(26)14-19/h7-16H,2-6H2,1H3 |
Clé InChI |
HRLVKHSOPIKYGN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2=CC3=C(C=C2)C(=C(C=C3)C4=CC(=C(C=C4)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)


![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)

![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)




![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)

